molecular formula C15H15FN2O3S B5811018 2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide

2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide

Cat. No.: B5811018
M. Wt: 322.4 g/mol
InChI Key: OOCHFZKQUZHTMT-UHFFFAOYSA-N
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Description

2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide is a sulfonamide compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and an anilino group, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-9-7-12(16)8-10-14)11-15(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCHFZKQUZHTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide typically involves multiple steps. One common method includes the methylation of 4-fluoro-3-nitroaniline using sulfuric acid and formaldehyde as the methylating agent. The reaction is carried out at temperatures ranging from 20-60°C. The resulting methylation solution is then neutralized with ammonium hydroxide and an organic solvent, followed by crystallization and drying to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with considerations for environmental impact and safety. The use of advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and methylsulfonyl group play crucial roles in its binding affinity and reactivity. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-methylaniline: Shares the fluorine and methyl groups but lacks the sulfonamide moiety.

    4-fluorobenzyl chloride: Contains a fluorine atom and a benzyl group but differs in its overall structure.

Uniqueness

2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide moiety, in particular, contributes to its potential therapeutic applications and reactivity in various chemical reactions .

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